Methyl(naphthalen-2-ylmethyl)azanium
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Overview
Description
It is an intermediate in the preparation of detoxification inhibitors of the crucifer phytoalexin Brassinin, which are potential fungicides against Leptosphaeria maculans . This compound is characterized by its structure, which includes a naphthalene ring bonded to a methylated amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-2-ylmethyl)azanium can be synthesized through several methods. One common synthetic route involves the reaction of 2-(bromomethyl)naphthalene with methylamine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring for 16 hours. The product is then purified by flash chromatography on silica gel .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(naphthalen-2-ylmethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethylamine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethylamine oxides, while reduction can produce the corresponding amine.
Scientific Research Applications
Methyl(naphthalen-2-ylmethyl)azanium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including potential fungicides.
Biology: The compound is studied for its role in inhibiting detoxification processes in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: It is used in the production of chemicals for agricultural and pharmaceutical industries
Mechanism of Action
The mechanism of action of methyl(naphthalen-2-ylmethyl)azanium involves its interaction with specific molecular targets. In the context of its use as a detoxification inhibitor, the compound likely interferes with the enzymatic pathways involved in the detoxification process. This inhibition can lead to the accumulation of toxic compounds, thereby exerting its fungicidal effects .
Comparison with Similar Compounds
Methyl(naphthalen-2-ylmethyl)azanium can be compared with other similar compounds, such as:
Naphthalenemethanamine: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
N-Methyl-2-naphthylamine: Similar in structure but differs in the position of the methyl group, leading to different chemical properties and uses.
Terbinafine: A well-known antifungal agent that shares structural similarities but has distinct pharmacological properties
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14N+ |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
methyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/p+1 |
InChI Key |
SSNISTUBYRMYDY-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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